molecular formula C14H17N3O2 B2780030 (2Z)-2-cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide CAS No. 2321337-88-4

(2Z)-2-cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide

Cat. No.: B2780030
CAS No.: 2321337-88-4
M. Wt: 259.309
InChI Key: QAQNJVCPLXPMKE-BENRWUELSA-N
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Description

(2Z)-2-cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a dimethylamino group, and a methoxyphenyl group

Properties

IUPAC Name

(Z)-2-cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-17(2)10-12(8-15)14(18)16-9-11-5-4-6-13(7-11)19-3/h4-7,10H,9H2,1-3H3,(H,16,18)/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQNJVCPLXPMKE-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C#N)\C(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzylamine with acrylonitrile in the presence of a base to form the intermediate product. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

(2Z)-2-cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in different fields of research.

Biological Activity

(2Z)-2-cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide, also known by its CAS number 2321337-88-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O2C_{14}H_{17}N_{3}O_{2} with a molecular weight of 259.30 g/mol. The compound features a cyano group, a dimethylamino group, and a methoxyphenyl moiety which are significant for its biological interactions.

PropertyValue
CAS Number2321337-88-4
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising pharmacological effects, particularly in the realms of anti-inflammatory and analgesic properties.

Anti-inflammatory Effects

One study focused on the anti-inflammatory potential of related compounds in the same chemical class. The findings suggested that modifications in structure could lead to significant reductions in inflammatory markers such as nitrite and cytokines (IL-1β and TNFα) when tested in macrophage cultures. For example, compounds similar to this compound demonstrated a dose-dependent inhibition of these inflammatory mediators in vitro .

The mechanisms underlying the anti-inflammatory activity appear to involve modulation of key signaling pathways associated with inflammation. Molecular docking studies have indicated that compounds with similar structures interact effectively with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Case Studies

  • In Vitro Studies : In macrophage cultures, treatment with this compound resulted in decreased production of pro-inflammatory cytokines at non-cytotoxic concentrations. This suggests potential for therapeutic application in conditions characterized by excessive inflammation .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of related compounds in reducing edema and leukocyte migration during induced inflammation. Doses comparable to those expected for this compound showed significant reductions in paw edema similar to established anti-inflammatory drugs like dexamethasone .

Summary of Research Findings

The research surrounding this compound indicates that it possesses notable anti-inflammatory properties, likely through inhibition of key inflammatory pathways. Its structural features contribute significantly to its biological activity, making it a candidate for further pharmacological exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2Z)-2-cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide, and how can reaction conditions be optimized for higher yields?

  • The compound is synthesized via multi-step reactions starting from commercial precursors. Key steps include condensation of cyanoacetamide derivatives with substituted benzaldehydes under basic conditions (e.g., Knoevenagel reaction). Optimization involves adjusting solvent polarity (e.g., ethanol or methanol), temperature (60–80°C), and catalysts (e.g., piperidine). Post-synthesis purification typically employs recrystallization or column chromatography to achieve >90% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the (Z)-configuration of the α,β-unsaturated enamide and detects substituents like the 3-methoxybenzyl group.
  • X-ray Crystallography: Single-crystal X-ray diffraction using SHELXL ( ) resolves bond lengths, angles, and the (Z)-stereochemistry. Hydrogen-bonding networks can be analyzed via graph-set notation ( ).
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (C₁₄H₁₆N₃O₂) and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • Enzyme Inhibition Assays: Test interactions with kinases or inflammatory mediators (e.g., COX-2) using fluorescence-based assays.
  • Cell-Based Studies: Evaluate antiproliferative activity against cancer cell lines (e.g., MTT assay) and cytotoxicity in non-cancerous cells. Dose-response curves (IC₅₀ values) and Western blotting can identify mechanisms like apoptosis induction .

Advanced Research Questions

Q. How can contradictory data in bioactivity studies (e.g., varying IC₅₀ values across cell lines) be systematically resolved?

  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., consistent cell passage numbers, serum-free conditions).
  • Target Validation: Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected targets (e.g., MAPK pathways).
  • Metabolic Stability Testing: Assess compound degradation in cell media via LC-MS to rule out artifactual potency loss .

Q. What computational strategies are suitable for modeling the compound’s interaction with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., EGFR kinase).
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity.
  • MD Simulations: Run 100-ns trajectories in GROMACS to analyze stability of ligand-protein complexes .

Q. What experimental designs are effective for optimizing regioselectivity in derivative synthesis?

  • Protecting Group Strategies: Temporarily block reactive sites (e.g., dimethylamino group) during functionalization.
  • Catalytic Screening: Test Pd/Cu catalysts for cross-coupling reactions (e.g., Sonogashira) to modify the enamide core.
  • Solvent Effects: Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to control reaction pathways .

Q. How can isomerization risks during synthesis or storage be mitigated?

  • Chromatographic Monitoring: Use HPLC to detect (E)-isomer formation.
  • Storage Conditions: Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent light-/oxygen-induced degradation.
  • Stability Studies: Conduct accelerated aging tests (40°C/75% RH) with periodic NMR analysis .

Methodological Tables

Table 1: Key Synthetic Parameters and Yield Optimization

StepReagents/ConditionsYield (%)Purity (%)Reference
13-Methoxybenzylamine, DMF, 80°C6585
2Knoevenagel, piperidine/EtOH7892
3Column chromatography (SiO₂)7095

Table 2: Crystallographic Data (SHELXL Refinement)

ParameterValue
Space groupP2₁/c
Bond length (C=C)1.34 Å
Hydrogen bonds (N-H⋯O)2.89 Å, 158°
R-factor0.043

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